Cas no 1105191-93-2 (2-CHLORO-3-METHYL-1,7-NAPHTHYRIDINE)
2-CHLORO-3-METHYL-1,7-NAPHTHYRIDINE Chemical and Physical Properties
Names and Identifiers
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- 2-CHLORO-3-METHYL-1,7-NAPHTHYRIDINE
- 1105191-93-2
- DTXSID501292350
- EN300-237044
- AKOS005208361
-
- MDL: MFCD16652615
- Inchi: 1S/C9H7ClN2/c1-6-4-7-2-3-11-5-8(7)12-9(6)10/h2-5H,1H3
- InChI Key: YMXGPPWLIZUHJK-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=C2C=CN=CC2=N1
Computed Properties
- Exact Mass: 178.0297759g/mol
- Monoisotopic Mass: 178.0297759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 25.8Ų
2-CHLORO-3-METHYL-1,7-NAPHTHYRIDINE Pricemore >>
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2-CHLORO-3-METHYL-1,7-NAPHTHYRIDINE Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-CHLORO-3-METHYL-1,7-NAPHTHYRIDINE
Professional Introduction to 2-Chloro-3-Methyl-1,7-Naphthyridine (CAS No. 1105191-93-2)
2-Chloro-3-Methyl-1,7-Naphthyridine, identified by the Chemical Abstracts Service (CAS) number 1105191-93-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the naphthyridine class, a nitrogen-containing heterocycle that exhibits a broad spectrum of biological activities, making it a valuable scaffold for drug discovery and development.
The molecular structure of 2-Chloro-3-Methyl-1,7-Naphthyridine consists of a fused bicyclic system containing two nitrogen atoms. The presence of a chlorine substituent at the 2-position and a methyl group at the 3-position introduces unique electronic and steric properties that influence its reactivity and biological interactions. This structural configuration has been strategically exploited in synthetic chemistry to develop novel derivatives with enhanced pharmacological profiles.
In recent years, 2-Chloro-3-Methyl-1,7-Naphthyridine has been extensively studied for its potential applications in the development of therapeutic agents. One of the most promising areas of research is its role as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By targeting specific kinases, compounds derived from 2-Chloro-3-Methyl-1,7-Naphthyridine have shown promise in preclinical studies as potential candidates for oncological therapies.
Furthermore, the compound has been explored for its antimicrobial properties. Emerging evidence suggests that 2-Chloro-3-Methyl-1,7-Naphthyridine derivatives exhibit activity against resistant bacterial strains by interfering with essential bacterial metabolic pathways. This finding is particularly relevant in the context of rising antibiotic resistance worldwide, where novel antimicrobial agents are urgently needed.
The synthesis of 2-Chloro-3-Methyl-1,7-Naphthyridine involves multi-step organic reactions that highlight its versatility as a chemical intermediate. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated functionalizations, have been employed to achieve high yields and purity. These synthetic strategies not only facilitate the production of 2-Chloro-3-Methyl-1,7-Naphthyridine but also provide insights into the development of other structurally related compounds.
Recent advancements in computational chemistry have further enhanced the understanding of 2-Chloro-3-Methyl-1,7-Naphthyridine's interactions with biological targets. Molecular docking studies and quantum mechanical calculations have been instrumental in predicting binding affinities and identifying key pharmacophores within the molecule. These computational approaches complement experimental investigations and accelerate the drug discovery process by narrowing down candidate compounds for further validation.
The pharmacokinetic properties of 2-Chloro-3-Methyl-1,7-Naphthyridine are also under active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for optimizing its therapeutic efficacy and minimizing potential side effects. Preclinical pharmacokinetic studies have provided valuable data on its bioavailability and metabolic pathways, which are essential for designing effective dosing regimens and formulation strategies.
One notable derivative of 2-Chloro-3-Methyl-1,7-Naphthyridine is its incorporation into protease inhibitors. Proteases are enzymes involved in various physiological processes, including viral replication and inflammation. By designing molecules that specifically inhibit certain proteases, researchers aim to develop treatments for conditions such as HIV/AIDS and autoimmune disorders. The chlorine and methyl substituents in 2-Chloro-3-Methyl-1,7-Naphthyridine play a pivotal role in modulating the inhibitory activity against target proteases.
The role of 2-Chloro-3-Methyl-1,7-Naphthyridine in addressing neurological disorders is another area of growing interest. Experimental data indicate that derivatives of this compound can interact with neurotransmitter receptors and ion channels, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully elucidate these mechanisms and translate findings into clinical trials.
Environmental considerations also play a part in the evaluation of 2-Chloro-3-Methyl-1,7-Naphthyridine. Sustainable synthetic routes that minimize waste generation and hazardous byproducts are being explored to ensure environmental compatibility. Green chemistry principles are being integrated into the synthesis process to enhance efficiency while reducing ecological impact.
The future direction of research on 2-Chloro-3-Methyl-1,7-Naphthyridine lies in expanding its therapeutic applications through structural modifications and interdisciplinary collaborations. By combining insights from synthetic chemistry, computational biology, and clinical pharmacology, scientists aim to develop next-generation therapeutics that leverage the unique properties of this compound.
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